molecular formula C19H17NO3 B2752382 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate CAS No. 953015-61-7

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate

Cat. No.: B2752382
CAS No.: 953015-61-7
M. Wt: 307.349
InChI Key: OVDJCYVUQZAGQF-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a 4-methylphenyl group at the 5-position and a methyl 2-phenylacetate moiety at the 3-position. The oxazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, agrochemicals, and materials science. Structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software such as ORTEP-3 , which are critical for determining bond lengths, angles, and intermolecular interactions.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-7-9-16(10-8-14)18-12-17(20-23-18)13-22-19(21)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDJCYVUQZAGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate typically involves the formation of the isoxazole ring followed by the attachment of the tolyl and phenylacetate groups. One common method includes the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine . Another approach involves the cycloaddition of copper (I) acetylides to azides and nitrile oxides, providing access to substituted isoxazoles .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: The compound has potential biological activity, making it a candidate for the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.

Industry: In materials science, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate can be used in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Compound Name Substituents Key Features Potential Applications Analysis Tools Cited
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate 5-(4-methylphenyl), 3-(methyl 2-phenylacetate) Polar ester group, hydrophobic aryl substituents Hypothesized agrochemical or drug lead SHELX , WinGX
Metconazole (from ) 1,2,4-triazole, chlorophenyl Antifungal activity via cytochrome P450 inhibition Agricultural fungicide N/A (pesticide glossary)
Acifluorfen (from ) Nitrobenzoic acid, trifluoromethyl Herbicidal activity via protoporphyrinogen oxidase inhibition Weed control N/A (pesticide glossary)

Key Observations:

Functional Group Influence: The ester group in [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate may enhance solubility compared to nonpolar analogs like metconazole, which lacks ester functionality . This could influence bioavailability in biological systems.

Hydrogen Bonding and Crystal Packing :

  • Hydrogen bonding patterns, analyzed via graph set theory (as described in ), are critical for understanding the solid-state behavior of oxazole derivatives . For instance, the ester oxygen in [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate could act as a hydrogen bond acceptor, influencing crystal packing and stability.

Synthetic and Analytical Challenges :

  • Structural elucidation of such compounds relies heavily on crystallographic software suites like SHELX and WinGX , which enable refinement of complex substituent arrangements. For example, the methylphenyl and phenylacetate groups may introduce torsional strain, necessitating precise geometric optimization during refinement.

Biological Activity

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{NO}_3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, antimicrobial properties, and potential therapeutic applications.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, research indicates that derivatives of oxazoles can exhibit significant cytotoxic effects against prostate cancer cells (DU-145) and pulmonary endothelial cells dependent on macrophage migration inhibitory factor (MIF) .

Key Findings:

  • Cell Lines Tested: DU-145 (prostate cancer), pulmonary endothelial cells.
  • Mechanism: Inhibition of MIF-dependent cell survival.
  • IC50 Values: Specific values for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate were not provided in the literature but are critical for determining efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate. Modifications at specific positions on the oxazole ring can enhance its biological activity. For example:

PositionModificationEffect
5-CH3Increased cytotoxicity in cancer cells
4-ClEnhanced antimicrobial activity

Case Studies

  • Prostate Cancer Study:
    • Objective: Evaluate the cytotoxic effects of oxazole derivatives.
    • Method: In vitro assays using DU-145 cell line.
    • Results: Significant inhibition of cell proliferation noted with specific derivatives showing IC50 values in the low micromolar range.
  • Antimicrobial Screening:
    • Objective: Assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method: Disk diffusion and broth microdilution methods.
    • Results: Compounds similar to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate exhibited varying degrees of antibacterial activity.

Q & A

Q. Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxazole formation4-methylbenzoyl chloride, NH₂OH·HCl, DCM, 0–25°C70–8085–90
Esterification2-phenylacetyl chloride, TEA, DCM, RT60–7090–95
PurificationSilica gel (DCM:EtOAc 9:1 → 7:3)85–90>98

Basic: How can spectroscopic techniques (NMR, HPLC) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the oxazole ring (δ 8.2–8.5 ppm for C3-H), methylphenyl group (δ 2.4 ppm for CH₃), and ester carbonyl (δ 170–175 ppm in ¹³C) .
  • HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to verify purity (>98%) and detect impurities from incomplete esterification or cyclization .
  • Mass Spectrometry (HRMS) : Exact mass ([M+H]⁺ calculated for C₁₉H₁₇NO₃: 308.1287) confirms molecular formula .

Advanced: What crystallographic approaches are recommended for determining the three-dimensional structure, and how can SHELX programs aid in refinement?

Methodological Answer:

  • Data Collection : High-resolution X-ray diffraction (XRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Software Pipeline :
    • SHELXT : For structure solution via dual-space algorithms .
    • SHELXL : For least-squares refinement with anisotropic displacement parameters and twin-law correction (critical for resolving inversion twins) .
    • ORTEP-3 : To visualize thermal ellipsoids and validate bond geometries (e.g., oxazole ring planarity) .

Q. Key Crystallographic Data from :

ParameterValue
Dihedral anglesOxazole vs. toluene: 9.16°
Oxazole vs. phenyl: 87.91°
Torsion anglesC—S—N—Cpr: 86.8°
Bond lengths (S—O)1.434–1.438 Å

Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence solid-state packing, and what methods analyze these interactions?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding: 15–20%, π-π: 25–30%) using CrystalExplorer .
  • Graph Set Analysis : Identifies hydrogen-bonding motifs (e.g., R₂²(8) rings) between oxazole N and acetate carbonyl groups .
  • π-π Stacking : The 4-methylphenyl group engages in offset stacking (3.5–3.8 Å) with adjacent aromatic rings, stabilizing crystal packing .

Advanced: What strategies resolve discrepancies between computational molecular modeling and experimental crystallographic data?

Methodological Answer:

  • Force Field Adjustments : Use DFT (B3LYP/6-311+G(d,p)) to refine van der Waals radii and torsional parameters for the oxazole-ester moiety .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model inversion twins, improving R-factor convergence (R₁ < 0.045) .
  • Validation Tools : Check PLATON/ADDSYM for missed symmetry and Mercury for packing similarity .

Advanced: How can structure-activity relationship (SAR) studies elucidate biological targets, and what in vitro assays are appropriate?

Methodological Answer:

  • Target Identification : Screen against kinase/enzyme libraries (e.g., tyrosine kinases, esterases) using fluorescence polarization or SPR .
  • SAR Design : Modify substituents (e.g., 4-methylphenyl → 4-fluorophenyl) to probe steric/electronic effects on binding .
  • Assay Example :
    • Enzyme Inhibition : IC₅₀ determination via colorimetric assays (e.g., NADH depletion for dehydrogenases) .
    • Cellular Uptake : LC-MS quantification in HEK293 cells to assess membrane permeability .

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